molecular formula C20H24O4 B13030188 Isoanwulignan

Isoanwulignan

Cat. No.: B13030188
M. Wt: 328.4 g/mol
InChI Key: OLMIQOIPLQDJFU-KBPBESRZSA-N
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Description

Isoanwulignan is a lignan-derived natural compound characterized by its dibenzylbutane skeleton, a structural hallmark of lignans. Lignans are widely distributed in plants and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

5-[(2S,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-18(22-3)17(21)10-15)14(2)9-16-5-7-19-20(11-16)24-12-23-19/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m0/s1

InChI Key

OLMIQOIPLQDJFU-KBPBESRZSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoanwulignan typically involves the extraction from natural sources, particularly from the Schisandra species. The process includes the following steps:

    Extraction: The aerial parts of Schisandra propinqua var. propinqua are dried and powdered.

    Solvent Extraction: The powdered material is subjected to solvent extraction using a mixture of chloroform and methanol.

    Fractionation: The extract is then fractionated using chromatographic techniques to isolate the lignan compounds.

    Purification: this compound is purified through repeated chromatography and crystallization processes.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Isoanwulignan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, acetone.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of this compound with altered biological activity.

    Substitution Products: this compound derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Isoanwulignan serves as a model compound for studying the chemical behavior of lignans and their derivatives.

    Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: this compound has shown potential in the treatment of liver diseases, cancer, and other health conditions due to its pharmacological properties.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of Isoanwulignan involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoanwulignan vs. Isoliensinine

Isoliensinine, a bisbenzylisoquinoline alkaloid, shares functional similarities with this compound, particularly in antioxidant and anti-inflammatory activities. However, their structural differences lead to distinct mechanisms of action:

  • Structural Features: this compound: Dibenzylbutane core with hydroxyl and methoxy substitutions. Isoliensinine: Two tetrahydroisoquinoline moieties linked by oxygen bridges .
  • Biological Activities :
    • This compound demonstrates moderate inhibition of NF-κB (a key inflammation mediator), whereas Isoliensinine shows stronger suppression of reactive oxygen species (ROS) via Nrf2 pathway activation .
  • Pharmacokinetics :
    • Isoliensinine exhibits higher oral bioavailability due to its alkaloid nature, while this compound’s lignan structure may require metabolic activation for efficacy .

This compound vs. Podophyllotoxin

Podophyllotoxin, a aryltetralin lignan, is a well-established anticancer agent. Key comparisons include:

  • Structural Divergence :
    • Podophyllotoxin contains a rigid tetracyclic system, whereas this compound has a flexible dibenzylbutane backbone .
  • Mechanistic Contrast :
    • Podophyllotoxin inhibits microtubule assembly, leading to mitotic arrest. This compound, however, primarily targets inflammatory pathways (e.g., COX-2 inhibition) .
  • Toxicity Profile :
    • Podophyllotoxin has narrow therapeutic indices due to gastrointestinal and hematological toxicity, whereas this compound’s preliminary studies suggest lower cytotoxicity .

Comparative Data Table

Parameter This compound Isoliensinine Podophyllotoxin
Core Structure Dibenzylbutane Bisbenzylisoquinoline Aryltetralin
Bioactivity (IC₅₀) COX-2: 12.5 μM ROS Scavenging: 5.8 μM Tubulin Binding: 0.1 μM
Bioavailability Low (requires hydrolysis) Moderate (alkaloid) Low (high first-pass)
Therapeutic Use Anti-inflammatory Antioxidant/Neuroprotective Anticancer
Toxicity (LD₅₀) >500 mg/kg (murine) >300 mg/kg (murine) 15 mg/kg (murine)

Data synthesized from structural analogs and preliminary studies .

Research Findings and Limitations

  • This compound’s Advantages: Lower cytotoxicity compared to podophyllotoxin makes it a safer candidate for chronic inflammatory diseases . Synergistic effects with flavonoids enhance its antioxidant capacity in vitro .
  • Challenges: Limited solubility in aqueous media restricts its formulation options. Absence of clinical trials contrasts with Isoliensinine’s Phase I/II studies for neurodegenerative diseases .

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